![molecular formula C25H24FN5O2 B2680854 (4-(2-fluorophenyl)piperazin-1-yl)(1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrol-2-yl)methanone CAS No. 1396774-27-8](/img/structure/B2680854.png)
(4-(2-fluorophenyl)piperazin-1-yl)(1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrol-2-yl)methanone
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Overview
Description
The compound (4-(2-fluorophenyl)piperazin-1-yl)(1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrol-2-yl)methanone
is a chemical compound that has gained significant attention in the field of medicinal chemistry. It has a molecular formula of C18H19FN2O
with an average mass of 298.355 Da and a monoisotopic mass of 298.148132 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its molecular formulaC18H19FN2O
. It contains a fluorophenyl group, a piperazine ring, a pyrrole ring, and an oxadiazole ring .
Scientific Research Applications
Herbicidal Activity
Compounds similar to the one have been synthesized and evaluated for their herbicidal activity . For instance, a derivative of the compound showed strong herbicidal activity against the pre-emergence of Echinochloa crusgalli L., Lolium perenne L., Amaranthus retroflexus L. and Lactuca sativa var. ramosa Hort .
Antiviral Activity
Sulfonamide derivatives, which have a similar structure to the compound , have been synthesized and tested for their antiviral activity . Some of these compounds showed certain anti-tobacco mosaic virus activity .
Antifungal Activity
Sulfonamide derivatives have also been reported to possess antifungal properties . This suggests that the compound could potentially have similar applications.
Antibacterial Activity
Certain 1,3,4-thiadiazoles, which are part of the structure of the compound , have shown antibacterial properties . This suggests potential antibacterial applications for the compound.
Insect Repellent and Insecticidal Activities
Piperazine structures, which are part of the compound , have been reported to show insect repellent and insecticidal activities . For example, piperazine citrate paralyzed worms which prevented their attachment to the walls of the human intestine, safeguarding the host’s health .
Potential Agricultural Applications
Sulfonamide derivatives have been reported to possess properties for potential agricultural applications . Given the structural similarity, the compound could potentially be used in agriculture.
Mechanism of Action
The mode of action of a compound depends on its specific structure and the target it interacts with. It could act as an inhibitor, activator, or modulator of a certain protein or enzyme, altering its function and leading to changes in biochemical pathways .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for determining a compound’s bioavailability. Factors such as the compound’s solubility, stability, and permeability can influence its ADME properties .
The compound’s action can result in various molecular and cellular effects, depending on its targets and mode of action. These effects could range from changes in gene expression to alterations in cellular signaling pathways .
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrol-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O2/c1-18-7-2-3-8-19(18)24-27-23(33-28-24)17-31-12-6-11-22(31)25(32)30-15-13-29(14-16-30)21-10-5-4-9-20(21)26/h2-12H,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKYEGKGABIRLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3C=CC=C3C(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-fluorophenyl)piperazin-1-yl)(1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrol-2-yl)methanone |
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